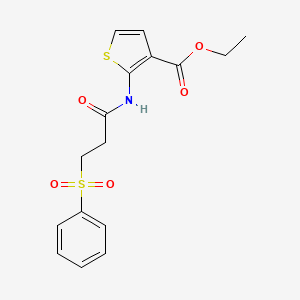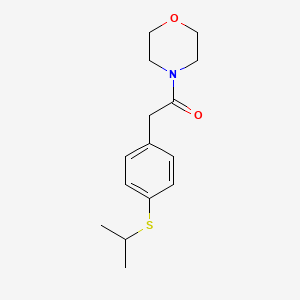
Hexanal, 2-methyl-, (2S)-
描述
Hexanal, 2-methyl-, (2S)-, also known as 2-methylhexanal, is an organic compound with the molecular formula C7H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2-methylhexanal can be synthesized through several methods. One common method involves the oxidation of 2-methylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, 2-methylhexanal is often produced via the hydroformylation of 1-hexene. This process involves the addition of a formyl group (CHO) to the double bond of 1-hexene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve high yields .
化学反应分析
Types of Reactions
2-methylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-methylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2-methylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halogen.
Major Products Formed
Oxidation: 2-methylhexanoic acid
Reduction: 2-methylhexanol
Nucleophilic Addition: Secondary alcohols
科学研究应用
2-methylhexanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in the biosynthesis of natural products and its interactions with biological systems.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 2-methylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. Additionally, it can participate in redox reactions, influencing cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
Hexanal: Similar structure but lacks the methyl group at the second carbon.
2-methylpentanal: Shorter carbon chain with a similar functional group.
Heptanal: Longer carbon chain without the methyl substitution.
Uniqueness
2-methylhexanal is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the methyl group at the second carbon influences its boiling point, solubility, and reactivity compared to other aldehydes .
属性
IUPAC Name |
(2S)-2-methylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGMUDWABJNRC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66875-71-6 | |
| Record name | 2-Methylhexanal, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066875716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLHEXANAL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2UHT6RBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is 2-methylhexanal, and how is it formed in the context of these research papers?
A1: 2-methylhexanal is a branched aldehyde. It's generated as a byproduct during the hydroformylation of 1-hexene, a process where hydrogen (H2) and carbon monoxide (CO) are added to the double bond of 1-hexene in the presence of a catalyst. This reaction primarily yields heptanal (the linear aldehyde), but 2-methylhexanal is often produced as a branched isomer. [, , ]
Q2: Why is the formation of 2-methylhexanal significant in hydroformylation reactions?
A2: The ratio of linear aldehydes (like heptanal) to branched aldehydes (like 2-methylhexanal) is a key indicator of selectivity in hydroformylation. Industrial applications often favor linear aldehydes for their use in plasticizers and detergents. Therefore, researchers aim to develop catalysts and reaction conditions that maximize the production of linear aldehydes while minimizing branched aldehyde formation. [, ]
Q3: How do the research papers describe controlling the formation of 2-methylhexanal during hydroformylation?
A3: The research highlights the impact of various factors on the selectivity of hydroformylation reactions, influencing the ratio of heptanal to 2-methylhexanal:
- Ligand choice: Different phosphine ligands coordinated to the rhodium catalyst significantly affect the reaction pathway. For instance, diphenyl(pentafluorophenyl)phosphine (II) was found to minimize the undesirable isomerization side reaction that leads to 2-methylhexanal formation. []
- Solvent: The choice of solvent can impact the reaction outcome. One study found that using protic solvents like ethanol with specific rhodium trialkylphosphine catalysts led to the formation of alcohols (heptanol and 2-methylhexanol) instead of aldehydes. []
- Reaction conditions: Factors like pressure, temperature, and residence time influence the catalytic cycle, affecting the product distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2564471.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)




![N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2564484.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2564486.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
![4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)
![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)
